molecular formula C23H19F3N4O5 B11672398 4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B11672398
M. Wt: 488.4 g/mol
InChI Key: ROKDAHAUGVMPBS-KKMKTNMSSA-N
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Description

4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various functional groups such as nitro, trifluoromethyl, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID involves multiple steps, including the formation of the pyrrole ring and the introduction of various substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19F3N4O5

Molecular Weight

488.4 g/mol

IUPAC Name

4-[2,5-dimethyl-3-[(E)-[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C23H19F3N4O5/c1-13-9-17(14(2)29(13)19-7-4-15(5-8-19)22(32)33)12-27-28-21(31)10-16-3-6-18(23(24,25)26)11-20(16)30(34)35/h3-9,11-12H,10H2,1-2H3,(H,28,31)(H,32,33)/b27-12+

InChI Key

ROKDAHAUGVMPBS-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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